molecular formula C17H23N3O4S B7141298 N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No.: B7141298
M. Wt: 365.4 g/mol
InChI Key: UKBUWSRILVAEKD-UHFFFAOYSA-N
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Description

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methanesulfonamido group, which is known for its applications in medicinal chemistry.

Properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-25(23,24)20-15-4-2-3-13(15)10-18-17(22)12-5-7-14-11(9-12)6-8-16(21)19-14/h5,7,9,13,15,20H,2-4,6,8,10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBUWSRILVAEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCC1CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The methanesulfonamido group is then introduced through a nucleophilic substitution reaction, where methanesulfonamide reacts with a suitable electrophile, such as a halogenated cyclopentyl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The methanesulfonamido group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is unique due to its combination of a quinoline core and a methanesulfonamido group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses.

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